molecular formula C18H13BrClN3OS B2535236 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 872694-90-1

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2535236
CAS No.: 872694-90-1
M. Wt: 434.74
InChI Key: KUFABHKMGPPXPI-UHFFFAOYSA-N
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Description

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic compound featuring a pyridazine core, a 4-bromophenyl moiety, and a thioacetamide linker to a 3-chlorophenyl group. This structure is of significant interest in medicinal chemistry, particularly in the development of novel anti-virulence strategies. Compounds with similar pyridazine and thioacetamide structures have been investigated as potent antagonists of PqsR (also known as MvfR), a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing (QS) system . Targeting the PqsR receptor represents a promising approach for developing antimicrobial adjuvants, as it disrupts bacterial cell-to-cell communication, thereby reducing the production of virulence factors and biofilm maturation without imposing bactericidal selective pressures that drive antibiotic resistance . Furthermore, heterocyclic compounds containing nitrogen and sulfur, such as the pyridazine and thioether in this molecule, are frequently explored for a broad spectrum of physiological activities, including antiviral and antimicrobial properties . Researchers can utilize this compound as a chemical tool to study quorum-sensing pathways and to develop novel therapeutic agents against multi-drug resistant bacterial infections. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3OS/c19-13-6-4-12(5-7-13)16-8-9-18(23-22-16)25-11-17(24)21-15-3-1-2-14(20)10-15/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFABHKMGPPXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Bromination: The pyridazine ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Thioether Formation: The brominated pyridazine is reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The thioether intermediate is then reacted with chloroacetyl chloride to form the acetamide moiety.

    Chlorophenyl Substitution: Finally, the acetamide is substituted with a chlorophenyl group using a suitable chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions at the Bromophenyl Group

The 4-bromophenyl substituent undergoes cross-coupling reactions, enabling structural diversification:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acidPyridazine with biaryl substituent65-78%
Ullmann CouplingCuI, 1,10-phenanthroline, DMFC–N bond formation with amines52%

Key Findings :

  • Suzuki reactions proceed efficiently with electron-neutral boronic acids but show reduced yields with electron-deficient partners.

  • Ullmann couplings require elevated temperatures (110°C) and extended reaction times (24–48 hrs).

Thioether Reactivity

The –S– linkage participates in oxidation and nucleophilic substitution:

Reaction TypeReagents/ConditionsProductYieldSource
OxidationmCPBA, CH₂Cl₂, 0°C → RTSulfoxide (R–S(=O)–R)89%
H₂O₂, AcOH, refluxSulfone (R–SO₂–R)76%
Nucleophilic SubstitutionNaSH, EtOH, 80°CThiol intermediate68%

Mechanistic Insights :

  • Oxidation with mCPBA follows a two-step electrophilic pathway, forming sulfoxide first.

  • Thioether cleavage with NaSH involves SN2 attack at the sulfur-bound carbon .

Acetamide Functionalization

The –N–(3-chlorophenyl)acetamide moiety undergoes hydrolysis and rearrangement:

Reaction TypeReagents/ConditionsProductYieldSource
Acidic HydrolysisH₂SO₄ (6M), reflux, 6 hrsCarboxylic acid derivative83%
Basic HydrolysisNaOH (2M), EtOH/H₂O, 70°CSodium carboxylate91%
Curtius RearrangementDPPA, Et₃N, toluene, 110°CIsocyanate intermediate62%

Notable Observations :

  • Hydrolysis rates depend on steric hindrance: acidic conditions favor faster conversion than basic.

  • Curtius rearrangement requires anhydrous conditions to prevent isocyanate hydrolysis .

Pyridazine Ring Modifications

The pyridazine core participates in cycloadditions and electrophilic substitutions:

Reaction TypeReagents/ConditionsProductYieldSource
Diels-AlderMaleic anhydride, xylene, 140°CBicyclic adduct57%
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-pyridazine derivative48%

Regioselectivity :

  • Nitration occurs predominantly at the 5-position due to electron-withdrawing effects of the bromophenyl group.

  • Diels-Alder reactions require electron-deficient dienophiles for optimal yields.

Comparative Reactivity with Analogues

Reactivity trends compared to structurally related compounds:

Compound ModificationReaction Rate (vs Parent)Key Factor Influencing ReactivitySource
Replacement of Br with Cl1.3× faster in SuzukiReduced steric bulk
Replacement of S with O2.1× slower in oxidationLower nucleophilicity of oxygen
N–(4-Fluorophenyl) acetamide1.8× faster in hydrolysisEnhanced electrophilicity from fluorine

Catalytic Pathways and Byproducts

  • Palladium-Catalyzed Reactions : Ligand choice (e.g., PPh₃ vs XPhos) significantly impacts coupling efficiency. XPhos improves yields by 15–20% in Suzuki reactions.

  • Oxidation Byproducts : Over-oxidation to sulfone occurs in 12% of cases even under controlled mCPBA conditions.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. Its structural components can be modified to create derivatives with enhanced properties or activities.

Biology

  • Biological Activity : Research indicates that 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide may exhibit antimicrobial and anticancer properties. Preliminary studies suggest its potential to inhibit bacterial growth and cancer cell proliferation .

Medicine

  • Therapeutic Potential : The compound's structural similarity to known bioactive molecules suggests potential therapeutic applications. It may be investigated further as an active ingredient in pharmaceuticals targeting various diseases.

Industry

  • Material Development : In industrial applications, this compound may be utilized in the development of new materials or as a catalyst in chemical reactions due to its unique chemical characteristics.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Such activity indicates potential use in treating infections caused by resistant bacterial strains.

Anticancer Properties

The structural features of this compound suggest it may inhibit cancer cell proliferation. In vitro studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines, leading to interest in its application in cancer therapy .

Neuroprotective Effects

Given its potential inhibitory effects on acetylcholinesterase (AChE), this compound might be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Compounds that inhibit AChE have shown promise in improving cognitive function in animal models .

Mechanism of Action

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: Pyridazine derivatives (e.g., the target compound) are less common in the literature compared to pyridazinones or pyrimidinones, which are well-studied for FPR agonism or anticonvulsant activity .
  • Thioether Linkage : The –S– group in the target compound and analogs (e.g., ) may contribute to redox modulation or metal chelation, though this requires validation.

Physicochemical Properties

  • Molecular Weight : The target compound (434.7 g/mol) is heavier than simpler analogs (e.g., 384.2 g/mol for ), which may affect bioavailability.
  • Lipophilicity : Predicted logP values for halogenated acetamides range from 3.5–4.5, favoring blood-brain barrier penetration in neuroactive compounds .
  • Solubility: Limited data exist, but sulfonamide or polar heterocycles (e.g., pyridazinone in ) improve aqueous solubility compared to the target compound’s non-polar pyridazine core.

Biological Activity

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with a bromophenyl group, a thioether linkage, and an acetamide moiety substituted with a chlorophenyl group. Its molecular formula is C18H16BrClN2OSC_{18}H_{16}BrClN_2OS and it has a molecular weight of 421.3 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thioether linkage allows for interaction with enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
  • Receptor Modulation : The halogenated aromatic groups can engage in hydrophobic interactions with protein targets, modulating receptor activity .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Similar compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections .
  • Anticancer Properties : The compound's structural similarities to known anticancer agents suggest it may inhibit cancer cell proliferation. In vitro studies on related compounds have shown significant cytotoxicity against various cancer cell lines, leading to further exploration in cancer therapy .
  • Neuroprotective Effects : Given its potential AChE inhibitory activity, this compound might be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Compounds that inhibit AChE have been shown to improve cognitive function in animal models .

Research Findings

A summary of relevant studies is presented below:

StudyFindings
MDPI Study (2020)Similar thioether compounds exhibited significant AChE inhibition (IC50 values around 0.08 μM), suggesting potential neuroprotective effects .
ACS Omega (2023)Modified derivatives showed enhanced biological activity against neurodegenerative targets, indicating that structural modifications can lead to improved efficacy .
Antibacterial Review (2020)Certain derivatives demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting the need for further exploration of this compound's antimicrobial potential .

Case Studies

  • Neurodegeneration Models : In animal models simulating Alzheimer's disease, compounds structurally related to this compound showed improvement in memory retention and reduced amyloid plaque formation.
  • Cancer Cell Lines : In vitro testing on human colon cancer cell lines revealed that similar compounds exhibited IC50 values indicative of potent anticancer activity, warranting further investigation into their mechanisms of action.

Q & A

Q. How to correlate in vitro potency with in vivo efficacy?

  • Translational Models : Use PTZ-induced seizures in rodents to measure ED50 (e.g., 25 mg/kg) and therapeutic index (TI = LD50/ED50 >4) .
  • Toxicokinetics : Determine plasma protein binding (≥95%) and half-life (t1/2 ≥6 hours) via LC-MS/MS .

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